(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine
Overview
Description
(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrophilicity-Nucleophilicity Relations
(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine has been utilized in the study of electrophilicity-nucleophilicity relations. N,N-Dimethyl-4-aminophenyl cation, related to this compound, served as an electrophilic probe to measure the relative reactivity of nucleophiles. This research provides insights into the interactions of electrophiles with a variety of nucleophiles, contributing to our understanding of chemical reaction mechanisms (Dichiarante et al., 2008).
Stereochemistry and Structural Analysis
A series of N-benzylated piperidones were synthesized, including compounds related to this compound. This research highlights the stereochemistry of these compounds, showing that all synthesized N-benzyl piperidones exist in a chair conformation with an equatorial orientation of all substituents. This work is crucial for understanding the structural and stereochemical properties of these compounds and their derivatives (Dindulkar et al., 2012).
Self-Assembly and Photophysical Properties
The compound has also found applications in the study of self-assembly and photophysical properties of lanthanide coordination compounds. A novel amide type ligand, related to this compound, was designed and used for self-assembly generation of homodinuclear lanthanide coordination compounds. These compounds have significant implications in material science and luminescence-based applications (Gao et al., 2014).
Synthesis of N-(substituted benzyl)-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides
The compound has been used in the synthesis of N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides, which are important intermediates for the synthesis of 1,2,3,4-tetrahydroisoquinolines, highlighting its significance in medicinal chemistry and drug development (Raju, 2008).
Properties
IUPAC Name |
(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192001 | |
Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-80-1 | |
Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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